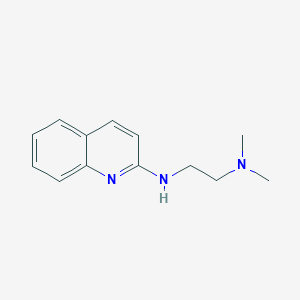
N',N'-dimethyl-N-quinolin-2-ylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’,N’-dimethyl-N-quinolin-2-ylethane-1,2-diamine: is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of a quinoline ring attached to an ethane-1,2-diamine backbone, with two methyl groups attached to the nitrogen atoms. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N’,N’-dimethyl-N-quinolin-2-ylethane-1,2-diamine typically begins with quinoline and ethylenediamine.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 50-100°C.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N’,N’-dimethyl-N-quinolin-2-ylethane-1,2-diamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the quinoline ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures around 25-50°C.
Reduction: Lithium aluminum hydride; temperatures around 0-25°C.
Substitution: Alkyl halides, acyl chlorides; temperatures around 50-100°C.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: N’,N’-dimethyl-N-quinolin-2-ylethane-1,2-diamine is used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Biochemical Studies: The compound is used in biochemical research to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with metal ions.
Medicine:
Pharmaceuticals: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific enzymes or receptors.
Industry:
Polymer Production: The compound is used as a curing agent in the production of certain polymers and resins, enhancing their mechanical properties and stability.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: N’,N’-dimethyl-N-quinolin-2-ylethane-1,2-diamine can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Metal Chelation: The compound can chelate metal ions, forming stable complexes that can modulate the activity of metalloenzymes and other metal-dependent biological processes.
Comparison with Similar Compounds
N,N,N’,N’-tetramethylethylenediamine: Similar in structure but lacks the quinoline ring, making it less versatile in certain applications.
N,N-dimethylethylenediamine: Similar but without the quinoline ring, leading to different chemical properties and reactivity.
Uniqueness:
Structural Features: The presence of the quinoline ring in N’,N’-dimethyl-N-quinolin-2-ylethane-1,2-diamine imparts unique electronic and steric properties, making it more suitable for specific applications in catalysis and drug development.
Reactivity: The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N',N'-dimethyl-N-quinolin-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C13H17N3/c1-16(2)10-9-14-13-8-7-11-5-3-4-6-12(11)15-13/h3-8H,9-10H2,1-2H3,(H,14,15) |
InChI Key |
FSCKKQPHNYTTGE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















